molecular formula C19H18N4O B4666743 N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4666743
M. Wt: 318.4 g/mol
InChI Key: IUOBCLGPBVEXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act as a cholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been studied extensively in vitro. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This could be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. However, one of the limitations of using this compound is its limited solubility in water, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the most promising directions is the development of this compound as a drug candidate for the treatment of cancer and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound. Another future direction is the synthesis of analogs of this compound to improve its solubility and potency. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion:
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs for the treatment of cancer and Alzheimer's disease.

Scientific Research Applications

N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. It has also shown potential as a drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-benzyl-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(20-13-14-7-3-1-4-8-14)17-18(15-11-12-15)23(22-21-17)16-9-5-2-6-10-16/h1-10,15H,11-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOBCLGPBVEXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.